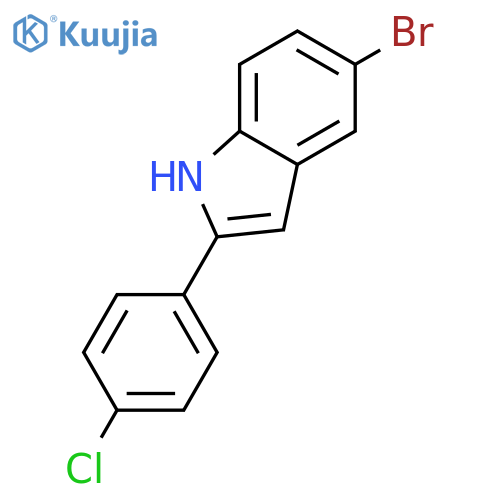Cas no 881040-30-8 (5-Bromo-2-(4-chlorophenyl)-1h-indole)

881040-30-8 structure
商品名:5-Bromo-2-(4-chlorophenyl)-1h-indole
CAS番号:881040-30-8
MF:C14H9BrClN
メガワット:306.584961652756
MDL:MFCD04966828
CID:2626155
PubChem ID:4714995
5-Bromo-2-(4-chlorophenyl)-1h-indole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(4-chlorophenyl)-1h-indole
- NAIYVMRIKUGKNC-UHFFFAOYSA-N
- DTXSID901291554
- BBL020621
- 881040-30-8
- DB-088296
- AKOS001476145
- STK893311
- BS-32983
- SCHEMBL2243728
- MFCD04966828
-
- MDL: MFCD04966828
- インチ: InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H
- InChIKey: NAIYVMRIKUGKNC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 304.96069Da
- どういたいしつりょう: 304.96069Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 15.8Ų
5-Bromo-2-(4-chlorophenyl)-1h-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB382687-5g |
5-Bromo-2-(4-chlorophenyl)-1H-indole; . |
881040-30-8 | 5g |
€594.50 | 2025-02-19 | ||
| TRC | B684228-100mg |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B684228-250mg |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 250mg |
$ 110.00 | 2023-04-18 | ||
| Chemenu | CM233060-1g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 1g |
$373 | 2021-08-04 | |
| abcr | AB382687-1 g |
5-Bromo-2-(4-chlorophenyl)-1H-indole |
881040-30-8 | 1g |
€246.00 | 2023-05-19 | ||
| abcr | AB382687-5 g |
5-Bromo-2-(4-chlorophenyl)-1H-indole |
881040-30-8 | 5g |
€594.50 | 2023-05-19 | ||
| Matrix Scientific | 205162-5g |
5-Bromo-2-(4-chlorophenyl)-1H-indole |
881040-30-8 | 5g |
$488.00 | 2023-09-09 | ||
| Chemenu | CM233060-5g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 5g |
$407 | 2023-02-01 | |
| A2B Chem LLC | AI58898-5g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 5g |
$364.00 | 2024-04-19 | |
| A2B Chem LLC | AI58898-1g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 1g |
$142.00 | 2024-04-19 |
5-Bromo-2-(4-chlorophenyl)-1h-indole 関連文献
-
Shuling Yu,Kun Hu,Julin Gong,Linjun Qi,Jianghe Zhu,Yetong Zhang,Tianxing Cheng,Jiuxi Chen Org. Biomol. Chem. 2017 15 4300
-
Malose J. Mphahlele,Mmakwena M. Mmonwa Org. Biomol. Chem. 2019 17 2204
881040-30-8 (5-Bromo-2-(4-chlorophenyl)-1h-indole) 関連製品
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 42464-96-0(NNMTi)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:881040-30-8)5-Bromo-2-(4-chlorophenyl)-1h-indole

清らかである:99%
はかる:5g
価格 ($):370.0